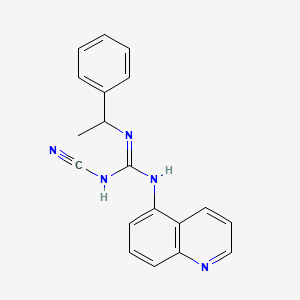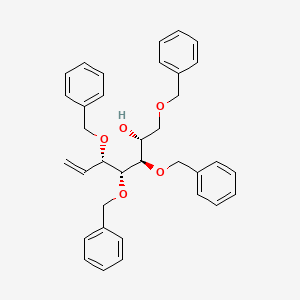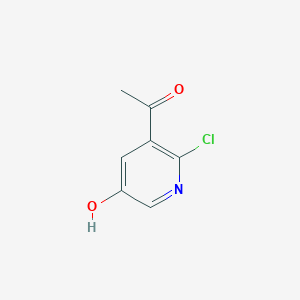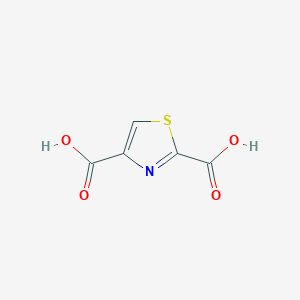
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with cyanamide and phenylethylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Phenylquinoline: Similar in structure but lacks the cyano and guanidine groups, resulting in different biological activities.
1-Cyano-2-phenylethylguanidine: Lacks the quinoline ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C19H17N5 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24) |
InChI-Schlüssel |
PQYCRDPLPKGSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)




![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

